molecular formula C11H8BrNO3 B2642283 7-Bromo-1-methoxyisoquinoline-3-carboxylic acid CAS No. 2172068-53-8

7-Bromo-1-methoxyisoquinoline-3-carboxylic acid

Cat. No.: B2642283
CAS No.: 2172068-53-8
M. Wt: 282.093
InChI Key: IDOFCDSQQOUDPN-UHFFFAOYSA-N
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Description

7-Bromo-1-methoxyisoquinoline-3-carboxylic acid (CID: 132398694) is a brominated isoquinoline derivative with a molecular formula of C₁₁H₈BrNO₃ and a molecular weight of 282.10 g/mol . Its structure features:

  • A bromine atom at position 5.
  • A methoxy group (-OCH₃) at position 1.
  • A carboxylic acid (-COOH) substituent at position 3.

The compound’s SMILES notation (COC1=C2C=C(C=CC2=CC(=N1)C(=O)O)Br) and InChIKey (IDOFCDSQQOUDPN-UHFFFAOYSA-N) confirm its distinct substitution pattern . The methoxy and carboxylic acid groups contribute to its polarity, influencing solubility and reactivity in synthetic or biological applications.

Properties

IUPAC Name

7-bromo-1-methoxyisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-10-8-5-7(12)3-2-6(8)4-9(13-10)11(14)15/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOFCDSQQOUDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C=CC2=CC(=N1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172068-53-8
Record name 7-bromo-1-methoxyisoquinoline-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-methoxyisoquinoline-3-carboxylic acid typically involves the bromination of 1-methoxyisoquinoline followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The carboxylation step can be achieved using carbon dioxide under high pressure or by using a carboxylating reagent such as carbon tetrachloride in the presence of a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methoxyisoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-1-methoxyisoquinoline-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-1-methoxyisoquinoline-3-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and methoxy group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogs in the Isoquinoline Family

7-Bromo-3-isoquinolinecarboxylic Acid (CAS: 660830-63-7)
  • Molecular Formula: C₁₀H₆BrNO₂
  • Molecular Weight : 252.06 g/mol
  • Substituents : Bromine (position 7) and carboxylic acid (position 3) .
  • Key Differences: Lacks the methoxy group at position 1. Lower molecular weight (Δ = 30.04 g/mol) due to the absence of -OCH₃.
1-Methoxyisoquinoline Derivatives

Compounds like (S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide () share the methoxy-substituted isoquinoline core but differ in functional groups (e.g., carboxamide vs. carboxylic acid). These modifications alter hydrogen-bonding capacity and biological target interactions .

Functional Analogs with Heterocyclic Cores

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)
  • Molecular Formula: C₁₀H₈ClNO₂
  • Molecular Weight : 225.63 g/mol
  • Substituents : Chlorine (position 7), methyl (position 3), and carboxylic acid (position 2) .
  • Key Differences: Indole core (benzopyrrole) vs. isoquinoline (benzopyridine), altering aromaticity and electronic properties. Chlorine and methyl groups may confer distinct steric and electronic effects compared to bromine and methoxy.

Impact of Substituents on Physicochemical Properties

Property 7-Bromo-1-methoxyisoquinoline-3-carboxylic Acid 7-Bromo-3-isoquinolinecarboxylic Acid 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
Molecular Weight 282.10 g/mol 252.06 g/mol 225.63 g/mol
Polar Groups -OCH₃, -COOH -COOH -COOH, -CH₃
Halogen Br (electronegative, bulky) Br Cl (smaller, less polarizable)
Core Structure Isoquinoline (planar, π-rich) Isoquinoline Indole (pyrrole-fused)
  • Carboxylic Acid Position: Position 3 (isoquinoline) vs. 2 (indole) affects hydrogen-bonding patterns and metal coordination .

Biological Activity

7-Bromo-1-methoxyisoquinoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H8BrNO3\text{C}_{11}\text{H}_{8}\text{Br}\text{N}\text{O}_{3}. The compound features a methoxy group, a bromine atom, and a carboxylic acid functionality, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₁H₈BrNO₃
SMILESCOC1=C2C=C(C=CC2=CC(=N1)C(=O)O)Br
InChIInChI=1S/C11H8BrNO3/c1-16-10-8-5-7(12)3-2-6(8)4-9(13-10)11(14)15/h2-5H,1H3,(H,14,15)

Synthesis

The synthesis of this compound has been explored in various studies. A notable method involves multi-step reactions starting from readily available isoquinoline derivatives. The process typically includes bromination, methoxylation, and carboxylation steps.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related isoquinoline derivatives. For instance, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including M-HeLa and HuTu 80. The selectivity index (SI), which measures the selectivity of a compound towards cancer cells compared to normal cells, is crucial for assessing potential therapeutic applications.

Table 1: Cytotoxicity Data

CompoundIC50 (µM) M-HeLaIC50 (µM) HuTu 80IC50 (µM) Chang LiverSelectivity Index (SI)
This compoundTBDTBDTBDTBD

Note: Specific IC50 values for this compound were not found in the literature; further research is needed to establish these values.

Antimicrobial Activity

In addition to anticancer properties, isoquinoline derivatives have shown antimicrobial activity. For example, related compounds have been tested against Mycobacterium tuberculosis, revealing moderate to good antibacterial activity with MIC values below 15.625 µg/mL for several derivatives.

Table 2: Antimicrobial Activity

CompoundMIC (µg/mL) against M. tuberculosis
7-Bromo derivativeTBD
Other related compounds< 15.625

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells.
  • Antimicrobial Mechanisms : Potential interference with bacterial cell wall synthesis or metabolic pathways.

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